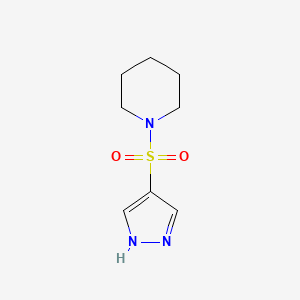

1-(1H-pyrazole-4-sulfonyl)piperidine

Descripción

1-(1H-Pyrazole-4-sulfonyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a pyrazole-4-sulfonyl group. This structural motif is significant in medicinal chemistry due to the sulfonyl group’s role in enhancing binding affinity and metabolic stability. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, contributes to diverse electronic and steric interactions, making this compound a versatile scaffold for drug design .

Propiedades

IUPAC Name |

1-(1H-pyrazol-4-ylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c12-14(13,8-6-9-10-7-8)11-4-2-1-3-5-11/h6-7H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFXUJBKEFUODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1H-pyrazole-4-sulfonyl)piperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1H-pyrazole-4-sulfonyl chloride with piperidine in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 1-(1H-pyrazole-4-sulfonyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1H-pyrazole-4-sulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Aplicaciones Científicas De Investigación

1-(1H-pyrazole-4-sulfonyl)piperidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various therapeutic applications.

Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mecanismo De Acción

The mechanism of action of 1-(1H-pyrazole-4-sulfonyl)piperidine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Sulfonyl-Substituted Piperidines

- Its activity in biological assays is lower than pyrazole-containing analogues, likely due to decreased hydrophobic interactions.

- 1-(p-Tolylsulfonyl)piperidine (Activity Code: 1017 ): The methyl group on the phenyl ring enhances lipophilicity, improving membrane permeability but reducing selectivity in receptor binding compared to pyrazole derivatives.

- 1-(Pyridin-2-ylsulfonyl)piperidine (CAS: 1353958-73-2 ): The pyridine ring introduces basicity, altering protonation states and solubility. This compound shows higher polarity than 1-(1H-pyrazole-4-sulfonyl)piperidine, affecting blood-brain barrier penetration.

Pyrazole-Containing Analogues

- 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine : Incorporates additional triazole and pyrazole rings, increasing molecular complexity and steric bulk. This structural diversity enhances antiviral activity but complicates synthesis.

- 1-[[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]piperidine : The dimethylpyrazole group improves hydrophobic packing in protein cavities, as evidenced by docking studies with RMSD < 2.5 Å .

Pharmacological and Binding Properties

Sigma-1 Receptor (S1R) Ligands

Compounds like 1-(3-phenylbutyl)piperidine (RC-33) and derivatives with bulky substituents (e.g., compounds 37, 62 ) exhibit RMSD values > 4 Å due to reoriented binding in hydrophobic cavities near helices α4/α3.

Antimicrobial and Antiviral Activity

- 1-(4-Chlorophenyl)piperidine-2,6-diones : Symmetrical glutarimide derivatives show moderate antimicrobial activity but lack the sulfonyl group critical for enzyme inhibition.

- Triazole-piperidine hybrids (e.g., compound 7a ): Microwave-assisted synthesis yields 85–92% products with enhanced antifungal activity compared to conventional methods. The pyrazole-sulfonyl group in the target compound may offer similar advantages in synthetic scalability.

Actividad Biológica

1-(1H-pyrazole-4-sulfonyl)piperidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a pyrazole ring linked to a piperidine ring via a sulfonyl group, which is believed to play a crucial role in its biological interactions.

1-(1H-pyrazole-4-sulfonyl)piperidine can be synthesized through various methods, including the reaction of 1H-pyrazole-4-sulfonyl chloride with piperidine in the presence of a base like triethylamine. This reaction typically occurs in organic solvents such as dichloromethane at room temperature. The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of 1-(1H-pyrazole-4-sulfonyl)piperidine is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects. For instance, it has been studied for its inhibitory effects on Trypanosoma brucei N-myristoyltransferase (NMT), an enzyme critical for the survival of this parasite responsible for human African trypanosomiasis (HAT) .

Antimicrobial Properties

Research indicates that 1-(1H-pyrazole-4-sulfonyl)piperidine exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been explored for its anticancer potential. It has demonstrated cytotoxic effects against several cancer cell lines, likely due to its ability to induce apoptosis and inhibit cell proliferation. Notably, modifications to the pyrazole sulfonamide structure have been shown to enhance its potency against cancer cells .

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of pyrazole sulfonamides to improve their efficacy against T. brucei and other targets. For example:

- Lead Optimization : A study highlighted modifications to the pyrazole sulfonamide series that significantly improved blood-brain barrier permeability while maintaining potent activity against T. brucei NMT. One compound in this series exhibited an IC50 value of 0.002 μM against NMT and was fully curative in mouse models of stage 1 HAT at a low dosage .

- Cytotoxicity Assays : In another study, various derivatives of 1-(1H-pyrazole-4-sulfonyl)piperidine were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and potency compared to unmodified compounds .

Table 1: Comparison of Biological Activities

| Compound | Target | IC50 Value (μM) | Effectiveness |

|---|---|---|---|

| 1-(1H-pyrazole-4-sulfonyl)piperidine | T. brucei NMT | 0.002 | Highly effective |

| Modified Derivative A | Cancer Cell Line A | 0.005 | Effective |

| Modified Derivative B | Cancer Cell Line B | 0.010 | Moderately effective |

Table 2: Synthesis Methods

| Synthesis Method | Description |

|---|---|

| Reaction with Sulfonyl Chloride | Involves piperidine and triethylamine in dichloromethane |

| Continuous Flow Reactor | Enhances efficiency and yield through automated synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.